oxocan-2-one

Description

BenchChem offers high-quality oxocan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about oxocan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

oxocan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-7-5-3-1-2-4-6-9-7/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLSLHNLDQCWKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCOC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202171 | |

| Record name | Heptanolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

539-87-7 | |

| Record name | 2-Oxocanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Oxocan-2-one (ζ-Heptalactone)

Molecular Formula: C₇H₁₂O₂ CAS Registry Number: 539-87-7 Systematic Name: Oxocan-2-one Common Synonyms: ζ-Heptalactone, 7-Heptanolactone[1][2][3][4]

Executive Summary & Molecular Architecture

This technical guide analyzes Oxocan-2-one , an 8-membered cyclic ester (lactone). Unlike its ubiquitous 7-membered analog (

For researchers in drug delivery and polymer science, this molecule offers a critical advantage: High Ring Strain Energy (RSE) . The release of this strain during Ring-Opening Polymerization (ROP) provides a potent thermodynamic driving force, facilitating the synthesis of Poly(heptanolactone) (PHL)—a biodegradable polyester with superior thermal properties compared to standard polycaprolactones.

Structural Dynamics: The "Medium Ring" Problem

Oxocan-2-one exists in a high-energy conformation due to Prelog Strain (transannular interaction).

-

Pitzer Strain (Torsional): Inability to achieve perfectly staggered conformations in the C–C bonds.

-

Transannular Strain: Steric repulsion between hydrogen atoms across the ring (C3 and C7 positions).

This instability makes the synthesis of the monomer challenging (entropic penalty of cyclization) but makes the polymer highly favorable (enthalpic gain upon ring opening).

| Property | Value | Context |

| Ring Size | 8-membered | Medium ring (High strain) |

| Boiling Point | ~70°C (5 Torr) | High volatility requires vacuum distillation |

| Density | 0.99 g/cm³ | Similar to water/lipids |

| Solubility | Organic solvents | Soluble in DCM, THF, Toluene |

Synthetic Methodology: Baeyer-Villiger Oxidation

The most robust route to oxocan-2-one is the Baeyer-Villiger (BV) Oxidation of cycloheptanone. While direct cyclization of hydroxy-acids is possible, it suffers from oligomerization. The BV route expands the ring by inserting an oxygen atom.

Reaction Mechanism & Causality

We utilize meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant.

-

Why m-CPBA? It provides a strong electrophilic oxygen source.

-

Why Buffer? The reaction produces m-chlorobenzoic acid as a byproduct. Without a buffer (e.g., NaHCO₃), the acidic environment can catalyze the premature hydrolysis or polymerization of the labile oxocan-2-one monomer.

Validated Protocol

Scale: 50 mmol Cycloheptanone

-

Preparation: Dissolve cycloheptanone (5.61 g, 50 mmol) in dry Dichloromethane (DCM, 200 mL). Chill to 0°C under N₂ atmosphere.

-

Addition: Add NaHCO₃ (6.3 g, 75 mmol) to suspension.

-

Oxidation: Slowly add m-CPBA (12.9 g, 75 mmol, 77% purity) over 30 minutes. Control exotherm to prevent thermal decomposition.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 12 hours.

-

Quenching: Quench with saturated aqueous Na₂SO₃ (destroy excess peroxide).

-

Workup: Wash organic layer with NaHCO₃ (3x) to remove benzoic acid byproduct. Wash with brine, dry over MgSO₄.

-

Purification (Critical): Concentrate in vacuo. Vacuum Distillation (approx. 70°C at 5 Torr) is required to isolate pure monomer from oligomers.

Synthesis Pathway Diagram

Figure 1: Mechanistic pathway of Baeyer-Villiger oxidation transforming cycloheptanone to oxocan-2-one via the Criegee intermediate.

Polymerization: Ring-Opening Polymerization (ROP)

The primary application of oxocan-2-one is the synthesis of Poly(heptanolactone) (PHL) . PHL is a structural analog to Polycaprolactone (PCL) but degrades slower due to increased hydrophobicity (extra -CH₂- group).

Catalyst Selection Strategy

-

Organocatalysis (TBD/DPP): Preferred for biomedical applications to avoid metal contamination.

-

Metal Catalysts (Sn(Oct)₂): Preferred for industrial scale due to robustness.

ROP Protocol (Organocatalytic)

System: Monomer (M) / Initiator (I) / Catalyst (C)

-

Drying: Dry oxocan-2-one over CaH₂ and distill immediately before use. (Moisture kills the chain end).

-

Initiation: In a glovebox, mix Benzyl Alcohol (Initiator) and Oxocan-2-one in Toluene.

-

Catalysis: Add Diphenyl Phosphate (DPP) or TBD (1-5 mol%).

-

Propagation: Stir at RT. The reaction is driven by the release of ring strain (~8-9 kcal/mol).

-

Termination: Quench with Benzoic Acid. Precipitate in cold Methanol.

Polymerization Logic Diagram

Figure 2: Cycle of Organocatalytic Ring-Opening Polymerization (ROP) driven by strain release.

Characterization & Validation

To ensure scientific integrity, the synthesized molecule must be validated against specific spectroscopic signatures.

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)

Distinguishing the monomer from the polymer is critical. The chemical shift of the

| Position | Proton Type | Monomer Shift (δ ppm) | Polymer (PHL) Shift (δ ppm) | Diagnostic Note |

| -CH₂-C=O | 2.45 - 2.55 | 2.30 - 2.35 | Upfield shift in polymer | |

| -CH₂-O- | 4.20 - 4.30 | 4.05 - 4.10 | Adjacent to Oxygen | |

| Bulk CH₂ | Internal | 1.50 - 1.90 | 1.30 - 1.70 | Broad multiplet |

Infrared Spectroscopy (FTIR)

-

Carbonyl Stretch (C=O):

-

Monomer: ~1725–1735 cm⁻¹ (Slightly higher frequency due to ring strain).

-

Polymer: ~1720–1725 cm⁻¹ (Standard ester stretch).

-

References

-

Baeyer-Villiger Oxidation Mechanism

- Renz, M., & Meunier, B. (1999). 100 Years of Baeyer–Villiger Oxidations. European Journal of Organic Chemistry.

-

Polymerization of Heptanolactone

-

Camara Leal, G., et al. (2023).[2] Correction to Crystal Structure of Poly(7-heptalactone). Macromolecules.

-

-

Thermodynamics of Medium Rings

-

PubChem Compound Summary for CID 136352, Oxocan-2-one.[5]

-

-

Organocatalysis in ROP

- Kamber, N. E., et al. (2007).

Sources

- 1. Synthesis of chiral oxazolidin-2-ones from N-alkoxycarbonyl amino epoxides: a computational study - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Correction to Crystal Structure of Poly(7-heptalactone) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The enzymatic Baeyer–Villiger oxidation of a series of bicyclo[2.2.1]hept-2-en-7-ones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Oxocanone | C7H12O2 | CID 136352 - PubChem [pubchem.ncbi.nlm.nih.gov]

oxocan-2-one chemical properties and reactivity

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Oxocan-2-one

Introduction

Oxocan-2-one, also known as heptanolactone or ε-caprolactone, is a seven-membered cyclic ester (lactone) with the molecular formula C₇H₁₂O₂.[1][2] It is a versatile and stable chemical intermediate widely employed in organic synthesis.[1] Its significance stems from the inherent reactivity of the strained lactone ring, which makes it a valuable precursor for the synthesis of various heterocyclic compounds and, most notably, biodegradable polyesters through ring-opening polymerization. This guide provides a comprehensive overview of its chemical properties, reactivity, and key applications for researchers and professionals in drug development and materials science. Its utility is found in diverse fields, including the pharmaceutical and fragrance industries, and as a specialized solvent.[1]

Chemical and Physical Properties

A foundational understanding of a molecule begins with its fundamental properties. Oxocan-2-one is a liquid at room temperature with a distinct boiling point and density. These characteristics are crucial for its handling, purification, and use in various reaction setups.

Nomenclature and Identifiers

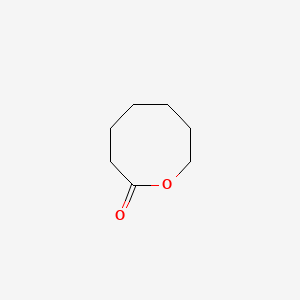

Caption: 2D Chemical Structure of Oxocan-2-one.

Physicochemical Data

The quantitative properties of oxocan-2-one are summarized below. This data is essential for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Molecular Weight | 128.17 g/mol | [1][2] |

| Boiling Point | 236.2°C at 760 mmHg | [1] |

| Density | 0.989 g/cm³ | [1] |

| Flash Point | 90.4°C | [1] |

| Vapor Pressure | 0.0481 mmHg at 25°C | [1] |

| Refractive Index | 1.438 | [1] |

| Topological Polar Surface Area | 26.3 Ų | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

Reactivity and Key Transformations

The reactivity of oxocan-2-one is dominated by the chemistry of its ester functional group within a medium-sized ring. The electrophilic nature of the carbonyl carbon and the presence of ring strain make it susceptible to nucleophilic attack, leading primarily to ring-opening reactions.

Ring-Opening Polymerization (ROP)

The most significant reaction of oxocan-2-one is its polymerization into poly(ε-caprolactone) (PCL), a biodegradable and biocompatible polyester. This transformation is a cornerstone of its industrial utility. The polymerization is thermodynamically favorable and can be initiated by a variety of catalysts, including anionic, cationic, and coordination-insertion mechanisms.[3]

Causality: The driving force for ROP is the release of ring strain inherent in the seven-membered lactone. This process is more favorable than the polymerization of less-strained lactides.[3] The choice of initiator is critical as it dictates the polymerization mechanism and the properties of the resulting polymer (e.g., molecular weight, polydispersity). For instance, metal-alkoxide initiators (like tin octoate) are common in industrial settings for producing high-molecular-weight PCL for biomedical applications.

Caption: Generalized workflow for Ring-Opening Polymerization (ROP).

Hydrolysis

Like all esters, oxocan-2-one can be hydrolyzed to its corresponding hydroxy carboxylic acid, 7-hydroxyheptanoic acid. This reaction involves the cleavage of the ester bond by water and can be catalyzed by either acid or base.

Mechanism Insight:

-

Base-catalyzed hydrolysis proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon. This process is irreversible as the final carboxylate is deprotonated.

-

Acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by a water molecule. This mechanism is an equilibrium process.[4]

The rate of hydrolysis is a critical factor in the degradation profile of PCL-based materials in physiological or environmental conditions.

Caption: Simplified mechanism for the hydrolysis of oxocan-2-one.

Reduction

The ester functionality in oxocan-2-one can be reduced to an alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, followed by ring opening to yield heptane-1,7-diol.

Experimental Consideration: This reduction is a powerful synthetic tool for converting the cyclic ester into a linear diol, which can then serve as a building block for other polymers (e.g., polyurethanes) or as a precursor in multi-step organic syntheses. The choice of reducing agent is key; milder reagents like sodium borohydride are typically not reactive enough to reduce esters.

Experimental Protocol: Tin(II) Octoate-Catalyzed ROP

This protocol describes a standard, self-validating method for the bulk polymerization of oxocan-2-one, a common procedure in materials science labs.

Objective: To synthesize poly(ε-caprolactone) (PCL) via ring-opening polymerization.

Materials:

-

Oxocan-2-one (ε-caprolactone), freshly distilled

-

Tin(II) 2-ethylhexanoate (Tin(II) octoate, Sn(Oct)₂)

-

1-Dodecanol (initiator)

-

Schlenk flask and vacuum line

-

Nitrogen or Argon gas (inert atmosphere)

-

Magnetic stirrer and heating mantle

Methodology:

-

Preparation: Dry all glassware in an oven at 120°C overnight and cool under an inert atmosphere.

-

Charging the Reactor: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add oxocan-2-one (e.g., 20 g, 175.2 mmol).

-

Initiator Addition: Add the initiator, 1-dodecanol, at a specific monomer-to-initiator ratio (e.g., 200:1, which would be 0.876 mmol or approximately 163 mg). The ratio determines the target molecular weight of the polymer.

-

Catalyst Addition: Add the catalyst, Sn(Oct)₂, typically at a monomer-to-catalyst ratio of 10,000:1 (e.g., 0.0175 mmol or approximately 7.1 mg), dissolved in a small amount of dry toluene for accurate transfer.

-

Purging: Subject the flask to three cycles of vacuum and backfilling with inert gas (N₂ or Ar) to remove any residual oxygen and moisture, which can interfere with the polymerization.

-

Polymerization: Immerse the flask in a preheated oil bath at 130°C. Stir the reaction mixture for the desired time (e.g., 2-24 hours), depending on the target conversion and molecular weight. The viscosity of the mixture will increase significantly as the polymerization proceeds.

-

Termination and Purification: Cool the reaction to room temperature. The resulting solid polymer can be dissolved in a suitable solvent (e.g., dichloromethane) and precipitated into a non-solvent (e.g., cold methanol) to remove unreacted monomer and catalyst residues.

-

Drying: Collect the purified polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.

Safety and Handling

While oxocan-2-one is a stable compound, proper handling is necessary.[1] It is classified as a skin and eye irritant.[5] Therefore, handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Store the compound in a cool, dry place away from strong oxidizing agents and moisture.

Conclusion

Oxocan-2-one is a molecule of significant academic and industrial interest due to the versatile reactivity of its seven-membered lactone ring. Its chemical properties are well-defined, and its reactivity is dominated by ring-opening reactions initiated by a wide range of nucleophiles and catalysts. The facile ring-opening polymerization to form biodegradable PCL is its most prominent application, with far-reaching implications in the biomedical and materials science fields. A thorough understanding of its reactivity, particularly the mechanisms of polymerization and hydrolysis, is essential for designing and developing new materials and pharmaceutical intermediates.

References

-

oxocan-2-one(539-87-7) | lookchem . LookChem. Available at: [Link]

-

Living Ring-Opening Polymerization of O-Carboxyanhydrides: The Search for Catalysts . Frontiers in Chemistry. Available at: [Link]

-

2-Oxocanone | C7H12O2 | CID 136352 . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Oxocan-5-one | C7H12O2 | CID 58880447 . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

On the hydrolysis mechanism of the second-generation anticancer drug carboplatin . PubMed, National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2-Oxocanone | C7H12O2 | CID 136352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Living Ring-Opening Polymerization of O-Carboxyanhydrides: The Search for Catalysts [frontiersin.org]

- 4. On the hydrolysis mechanism of the second-generation anticancer drug carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxocan-5-one | C7H12O2 | CID 58880447 - PubChem [pubchem.ncbi.nlm.nih.gov]

synthesis of oxocan-2-one from 2-methylimidazole

An In-Depth Technical Guide to the Synthesis of Oxocan-2-one: Exploring a Catalytic Role for 2-Methylimidazole Derivatives

Abstract

Oxocan-2-one, commonly known as ε-caprolactone, is a pivotal monomer in the production of biodegradable polymers and a valuable intermediate in organic synthesis. The predominant industrial synthesis route is the Baeyer-Villiger oxidation of cyclohexanone. This guide provides a comprehensive overview of this established method and explores the contemporary application of N-heterocyclic compounds, such as derivatives of 2-methylimidazole, as catalysts to enhance reaction efficiency and sustainability. By delving into the mechanistic underpinnings and providing detailed, field-tested protocols, this document serves as an essential resource for researchers, chemists, and professionals in drug development and materials science.

Introduction: The Significance of Oxocan-2-one

Oxocan-2-one is a seven-membered cyclic ester, or lactone, with significant commercial and scientific interest. Its primary application lies in the ring-opening polymerization to produce polycaprolactone (PCL), a biodegradable and biocompatible polyester used in a variety of applications, from medical devices and drug delivery systems to thermoplastic polyurethanes. The inherent reactivity of the ester linkage also makes oxocan-2-one a versatile building block in the synthesis of more complex organic molecules.

The efficiency, selectivity, and environmental impact of its synthesis are therefore critical areas of research and development. While the Baeyer-Villiger oxidation remains the cornerstone of its production, ongoing innovation focuses on improving catalytic systems to overcome the limitations of classical methods, such as the use of stoichiometric and potentially hazardous peroxy acids.

The Cornerstone of Synthesis: Baeyer-Villiger Oxidation of Cyclohexanone

The most direct and widely adopted method for synthesizing oxocan-2-one is the Baeyer-Villiger (BV) oxidation of cyclohexanone. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of the ketone, converting the cyclic ketone into a cyclic ester (lactone).

The Reaction Mechanism

The BV oxidation proceeds via a two-step mechanism, initiated by the nucleophilic addition of a peroxy acid to the carbonyl carbon of cyclohexanone. This forms a tetrahedral intermediate known as the Criegee intermediate. The subsequent step involves a concerted rearrangement where a carbon atom migrates from the carbonyl carbon to the adjacent oxygen atom, leading to the formation of the lactone and a carboxylic acid byproduct. The migratory aptitude of the substituent is a key factor in the selectivity of the reaction; for unsymmetrical ketones, the more substituted carbon atom generally migrates preferentially.

Caption: Figure 1: Simplified mechanism of the Baeyer-Villiger oxidation of cyclohexanone.

Classical Protocol using m-CPBA

A standard laboratory-scale synthesis utilizes meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant. While effective, m-CPBA is a solid that can be explosive, and the stoichiometric generation of meta-chlorobenzoic acid as a byproduct complicates purification.

Experimental Protocol: Synthesis of Oxocan-2-one using m-CPBA

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanone (10.0 g, 0.102 mol) in 100 mL of dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (77% purity, 25.0 g, 0.111 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the cyclohexanone spot has disappeared.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (50 mL) to neutralize the excess peroxy acid. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield oxocan-2-one.

Modern Catalytic Approaches: The Role of 2-Methylimidazole Derivatives

While direct is not a recognized synthetic route, imidazole-based compounds, particularly N-heterocyclic carbenes (NHCs) derived from them, have emerged as powerful organocatalysts. Their application in the Baeyer-Villiger oxidation represents a significant advancement, enabling the use of safer and more sustainable oxidants like hydrogen peroxide.

Although 2-methylimidazole itself is not typically used directly as the catalyst in this context, it serves as a precursor to more active catalytic species. The principles governing the catalytic activity of related imidazole derivatives are directly applicable.

N-Heterocyclic Carbenes (NHCs) in Catalysis

N-heterocyclic carbenes are a class of persistent carbenes that are widely used as ligands in organometallic chemistry and as organocatalysts in their own right. Their strong σ-donating properties allow them to activate a wide range of substrates. In the context of the Baeyer-Villiger oxidation, NHCs can be used to activate aldehydes, which in turn act as co-catalysts to generate the active peroxy acid in situ from a benign oxidant like hydrogen peroxide.

discovery and historical synthesis of oxocan-2-one

An In-Depth Technical Guide to the Discovery and Historical Synthesis of Oxocan-2-one

Introduction: The Oxocan-2-one Scaffold

Oxocan-2-one, also known as ζ-Heptanolactone or Caprylolactone, is an eight-membered cyclic ester (lactone). Its structure, a seemingly simple heterocyclic ring, belies its importance as a versatile building block and structural motif in various fields of chemistry. It serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and fragrance compounds.[1] The study of its synthesis provides a compelling narrative of the evolution of organic chemistry, from classical oxidative rearrangements to modern catalytic ring-closing strategies. This guide offers a deep dive into the historical and contemporary methods for synthesizing this foundational medium-sized ring.

Chapter 1: The Classical Approach - Baeyer-Villiger Oxidation

The most direct and historically significant route to oxocan-2-one is the Baeyer-Villiger oxidation of the corresponding cyclic ketone, cyclooctanone. This reaction, first reported by Adolf Baeyer and Victor Villiger in 1899, represents a cornerstone of organic synthesis, enabling the conversion of ketones into esters through the insertion of an oxygen atom adjacent to the carbonyl group.[2]

Expertise & Causality: Understanding the Mechanism

The choice of a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or other peroxidic reagents is critical. The peroxy acid acts as the oxygen-atom donor. The reaction proceeds through a key tetrahedral intermediate, often referred to as the Criegee intermediate, formed by the nucleophilic attack of the peroxy acid on the protonated carbonyl carbon of the ketone.

The subsequent step is a concerted rearrangement where one of the alkyl groups attached to the carbonyl carbon migrates to the adjacent oxygen atom, displacing a carboxylate leaving group. The regioselectivity of this migration is predictable and is the self-validating principle of this reaction: the group with the higher migratory aptitude (the one best able to stabilize a partial positive charge) moves preferentially.[3] For unsymmetrical ketones, the general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[3] In the case of the symmetrical cyclooctanone, either methylene group can migrate, leading to a single lactone product.

Sources

Methodological & Application

The Versatility of Oxocan-2-one: A Precursor for Fragrance Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Olfactive Potential of a Cyclic Ester

In the intricate world of fragrance chemistry, the quest for novel and sustainable routes to valuable aromatic molecules is perpetual. Oxocan-2-one, more commonly known as ε-caprolactone, has emerged as a cornerstone precursor, offering a versatile platform for the synthesis of a diverse array of fragrance ingredients.[1][2] Its seven-membered ring structure provides a unique starting point for the construction of macrocyclic musks, fruity esters, and delicate floral lactones.[3][4][5] This guide delves into the chemical rationale behind the use of oxocan-2-one in fragrance synthesis, providing detailed protocols and expert insights for laboratory application. We will explore key synthetic transformations, from ring-opening reactions to macrocyclization, that unlock the olfactive potential of this remarkable molecule.

Physicochemical Properties and Safety Considerations

Oxocan-2-one is a colorless liquid with a faint, sweet odor. Its reactivity is primarily dictated by the ester linkage within the seven-membered ring, making it susceptible to nucleophilic attack and ring-opening polymerization.[6]

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | |

| Molar Mass | 114.14 g/mol | |

| Boiling Point | 98-100 °C at 10 mmHg | |

| Density | 1.029 g/mL at 25 °C | |

| Solubility | Soluble in many organic solvents |

Safety Precautions: Oxocan-2-one is generally considered to be of low toxicity. However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS).

Many synthetic routes originating from oxocan-2-one may involve the use of strong oxidizing agents, such as peroxyacids. These reagents require special handling due to their potential for thermal instability and reactivity.[7][8][9][10][11] Always follow strict safety protocols when working with oxidizing agents.

Synthetic Pathways to Fragrance Molecules

The journey from oxocan-2-one to a fragrant molecule can follow several distinct pathways. The choice of reaction depends on the desired final structure, be it a linear ester with fruity notes or a large, complex macrocycle with a musky character.

Workflow for Fragrance Synthesis from Oxocan-2-one

Caption: General synthetic workflows from oxocan-2-one to various fragrance classes.

Protocol 1: Synthesis of Ethyl 6-Acetoxyhexanoate (A Fruity Fragrance)

This two-step protocol illustrates the conversion of oxocan-2-one into a commercially relevant fragrance with a raspberry-like odor.[12] The synthesis involves an initial acid-catalyzed ring-opening transesterification followed by acetylation.

Step 1: Synthesis of Ethyl 6-Hydroxyhexanoate

Reaction Scheme:

Causality: The acidic catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of oxocan-2-one, activating the carbonyl carbon towards nucleophilic attack by ethanol. This leads to the opening of the lactone ring to form the corresponding hydroxy ester.

Materials:

-

Oxocan-2-one (ε-caprolactone)

-

Anhydrous Ethanol

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate solution (saturated)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add oxocan-2-one (1 equivalent) and an excess of anhydrous ethanol (e.g., 5-10 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain crude ethyl 6-hydroxyhexanoate.

-

Purify the product by vacuum distillation.

Expected Yield and Characterization:

-

Yield: Typically >80%

-

¹H NMR (CDCl₃): Spectroscopic data should be consistent with the structure of ethyl 6-hydroxyhexanoate.[13]

Step 2: Synthesis of Ethyl 6-Acetoxyhexanoate

Reaction Scheme:

Causality: Pyridine acts as a mild base to deprotonate the hydroxyl group of ethyl 6-hydroxyhexanoate, forming an alkoxide that then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride.

Materials:

-

Ethyl 6-hydroxyhexanoate (from Step 1)

-

Acetic Anhydride

-

Pyridine

-

Dichloromethane

-

1 M Hydrochloric Acid

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask, dissolve ethyl 6-hydroxyhexanoate (1 equivalent) in dichloromethane.

-

Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.

-

Slowly add acetic anhydride (1.2 equivalents) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).

-

Wash the reaction mixture with 1 M hydrochloric acid to remove excess pyridine.

-

Wash with saturated sodium bicarbonate solution to remove any remaining acidic impurities.

-

Wash with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by vacuum distillation.

Expected Yield and Characterization:

-

Yield: Typically >90%

-

¹H NMR and ¹³C NMR: The spectra should confirm the presence of the acetyl group and the overall structure of ethyl 6-acetoxyhexanoate.[14]

-

IR Spectroscopy: Appearance of a new ester carbonyl stretch around 1740 cm⁻¹.

-

GC-MS: A single major peak with a mass spectrum corresponding to the target molecule.[15]

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Odor Description |

| Ethyl 6-acetoxyhexanoate | C₁₀H₁₈O₄ | 202.25 | Raspberry, jasmine, anise |

Protocol 2: Conceptual Pathway to Macrocyclic Musks

The synthesis of macrocyclic musks from oxocan-2-one is a more complex undertaking, often involving multiple steps including oligomerization and subsequent depolymerization/cyclization.[5][16][17] While a detailed, multi-step protocol is beyond the scope of this introductory guide, the conceptual workflow is outlined below.

Conceptual Workflow for Macrocyclic Musk Synthesis

Caption: Conceptual workflow for the synthesis of macrocyclic musks from oxocan-2-one.

Causality: The initial step involves a controlled ring-opening oligomerization of oxocan-2-one to form linear polyester chains of a specific length. These linear precursors are then subjected to high-temperature, high-vacuum depolymerization in the presence of a transesterification catalyst. This process favors an intramolecular "back-biting" reaction, leading to the formation of macrocyclic lactones, including the desired musk compounds. The high dilution principle is effectively achieved by the slow, controlled depolymerization process.

Analytical Characterization of Synthetic Fragrances

The purity and identity of synthesized fragrance molecules are critical for their application. Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone analytical technique in the fragrance industry.[18][19][20][21]

Typical GC-MS Protocol:

-

Sample Preparation: Dilute the synthesized fragrance in a suitable solvent (e.g., ethanol or dichloromethane) to an appropriate concentration.

-

Injection: Inject a small volume (typically 1 µL) into the GC.

-

Separation: Utilize a capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar column) to separate the components of the sample based on their volatility and interaction with the stationary phase. A temperature gradient is typically employed to elute a wide range of compounds.

-

Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a "fingerprint" for each compound, allowing for its identification by comparison to spectral libraries (e.g., NIST).

Conclusion

Oxocan-2-one stands as a testament to the power of versatile chemical building blocks in modern fragrance synthesis. Its ability to undergo controlled ring-opening and subsequent functionalization provides access to a wide spectrum of aromatic compounds, from simple, fruity esters to complex and highly valued macrocyclic musks. The protocols and conceptual frameworks presented in this guide offer a foundation for researchers and scientists to explore the rich olfactive landscape that originates from this unassuming cyclic ester. As the demand for sustainable and innovative fragrance ingredients grows, the importance of precursors like oxocan-2-one will undoubtedly continue to expand.

References

- CN106397384A - Method for synthesis of macrocyclic musk lactone - Google P

-

SAFETY AND HANDLING OF ORGANIC PEROXIDES | American Chemistry Council. (URL: [Link])

-

Lactone Series Synthetic Fragrance Market - Global Forecast 2025-2030. (URL: [Link])

-

Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate - MDPI. (URL: [Link])

-

The synthesis of ε-caprolactone using the BASF method. - ResearchGate. (URL: [Link])

-

Ethyl 6-acetoxyhexanoate | C10H18O4 | CID 113640 - PubChem. (URL: [Link])

-

GCMS Analysis - PerfumersWorld. (URL: [Link])

-

Ring-Opening Polymerization of ε-Caprolactone with a Macrocyclic Tetracarbene Indium Complex - The Royal Society of Chemistry. (URL: [Link])

-

Designing jasmine lactone copolymer micelles for drug delivery: influence of ionic group density and chain length - RSC Publishing. (URL: [Link])

-

Fragrance material review on cyclohexadecanone - PubMed. (URL: [Link])

-

Safe Handling - European Organic Peroxide Safety Group. (URL: [Link])

-

04-AD-0309-EN How Long Does A Perfume Last on Skin? – Fragrance Analysis by GCMS-QP2050 and Smart Aroma Database™ - Shimadzu. (URL: [Link])

-

Production of lactones for flavoring and pharmacological purposes from unsaturated lipids: an industrial perspective | Request PDF - ResearchGate. (URL: [Link])

-

Safe Handling of Oxidising Chemicals | The Chemistry Blog. (URL: [Link])

-

Detection of Counterfeit Perfumes by Using GC-MS Technique and Electronic Nose System Combined with Chemometric Tools - PubMed Central. (URL: [Link])

-

1 SYNTHESIS AND FRAGRANCE PROPERTIES OF MACROCYCLIC MUSKS Reported by Terry Moore April 14, 2005 INTRODUCTION Of the three stri - Chemistry | Illinois. (URL: [Link])

-

Functional block copolymer micelles based on poly (jasmine lactone) for improving the loading efficiency of weakly basic drugs - NIH. (URL: [Link])

-

Evidence supporting a 1,2-dioxetanone as an intermediate in the benzofuran-2(3H)-one chemiluminescence - Photochemical & Photobiological Sciences (RSC Publishing). (URL: [Link])

-

ETHYL 6-ACETOXYHEXANOATE - precisionFDA. (URL: [Link])

-

Ethyl 6-hydroxyhexanoate - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])

-

Studies of Polymerization and Ring Formation. XXIII.1 ε-Caprolactone and its Polymers | Journal of the American Chemical Society. (URL: [Link])

-

Synthesis of macrocyclic musk compounds. (URL: [Link])

-

Essential Oils Analysis Using GC/MS with Hydrogen and the Agilent HydroInert Source. (URL: [Link])

-

RIFM fragrance ingredient safety assessment, 2-decanone, CAS Registry Number 693-54-9. (URL: [Link])

-

Recent Developments in Lactone Monomers and Polymer Synthesis and Application - NIH. (URL: [Link])

-

Synthesis of odorants in flow and their applications in perfumery - Beilstein Journals. (URL: [Link])

-

Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. (URL: [Link])

-

Lactones with a fragrance properties | Semantic Scholar. (URL: [Link])

-

Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory | Journal of Chemical Education. (URL: [Link])

-

Rapid Quality Control of Flavours and Fragrances using Fast GC–MS and Multi-MS Library Search Procedures | LCGC International. (URL: [Link])

-

Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil - PMC - NIH. (URL: [Link])

Sources

- 1. Lactone Series Synthetic Fragrance Market - Global Forecast 2025-2030 [researchandmarkets.com]

- 2. Recent Developments in Lactone Monomers and Polymer Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN106397384A - Method for synthesis of macrocyclic musk lactone - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. americanchemistry.com [americanchemistry.com]

- 8. eopsg.org [eopsg.org]

- 9. chemicals.co.uk [chemicals.co.uk]

- 10. active-oxygens.evonik.com [active-oxygens.evonik.com]

- 11. 8.6 Oxidizers and Organic Peroxides | Environment, Health and Safety [ehs.cornell.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. spectrabase.com [spectrabase.com]

- 14. Ethyl 6-acetoxyhexanoate | C10H18O4 | CID 113640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. perfumersworld.com [perfumersworld.com]

- 16. chemistry.illinois.edu [chemistry.illinois.edu]

- 17. apeiron-synthesis.com [apeiron-synthesis.com]

- 18. shimadzu.com [shimadzu.com]

- 19. Detection of Counterfeit Perfumes by Using GC-MS Technique and Electronic Nose System Combined with Chemometric Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 20. agilent.com [agilent.com]

- 21. chromatographyonline.com [chromatographyonline.com]

Technical Application Note: Quantitative Profiling of Oxocan-2-one

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) & High-Performance Liquid Chromatography (HPLC-UV) Molecule: Oxocan-2-one (2-Oxocanone, Heptanolactone) | CAS: 1669-98-3 Application: Polymer Synthesis (Monomer Purity), Metabolic Profiling, Synthetic Intermediate Quantification

Executive Summary & Strategic Method Selection

Oxocan-2-one is an 8-membered medium-ring lactone. Unlike its 5-membered (gamma-butyrolactone) or 6-membered (delta-valerolactone) analogs, oxocan-2-one possesses significant transannular strain (Prelog strain). This structural characteristic makes it chemically reactive, particularly prone to hydrolysis in aqueous media, and susceptible to thermal ring-opening polymerization.

Accurate quantification requires a bifurcated analytical approach based on the sample matrix and concentration range. This guide defines two orthogonal protocols:

-

GC-MS (EI): The gold standard for trace analysis (ppm/ppb levels) in complex organic matrices or biological fluids.

-

HPLC-UV (DAD): The preferred method for bulk purity assay (>98%) or aqueous reaction monitoring where thermal stress must be minimized to prevent in-situ polymerization.

Decision Matrix: Method Selection

The following logic gate determines the appropriate protocol for your specific analytical context.

Figure 1: Analytical decision matrix for oxocan-2-one quantification.

Protocol A: GC-MS Quantification (Trace & Complex Matrix)

Target: Trace impurities, metabolic byproducts, or residual monomer analysis. Mechanism: Electron Ionization (EI) with Split/Splitless injection.

System Configuration

-

Instrument: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.

-

Column: DB-5MS UI (5% Phenyl-arylene, 95% Methylpolysiloxane).

-

Dimensions: 30 m × 0.25 mm ID × 0.25 µm film.

-

Rationale: Oxocan-2-one is moderately polar. A standard non-polar column (DB-5) provides sufficient retention while minimizing peak tailing often seen with lactones on polar WAX columns.

-

-

Inlet: Split/Splitless (S/SL).

-

Liner: Ultra Inert splitless liner with glass wool (deactivated) to prevent catalytic ring opening on active sites.

-

Operational Parameters

| Parameter | Setting | Rationale |

| Inlet Temp | 240 °C | High enough to volatilize, low enough to prevent thermal degradation. |

| Injection Mode | Splitless (Trace) / Split 1:50 (Bulk) | Adjust based on concentration. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for MS resolution. |

| Oven Program | 60°C (1 min) → 15°C/min → 280°C (3 min) | Slow ramp captures volatile impurities; final bake-out removes dimers. |

| Transfer Line | 280 °C | Prevents condensation of high-boiling oligomers. |

| Source Temp | 230 °C | Standard EI source temperature. |

| Ionization | EI (70 eV) | Standard library matching. |

Mass Spectral Acquisition

Oxocan-2-one (

-

Scan Mode: 35–350 m/z (for initial identification).

-

SIM Mode (Quantification):

-

Target Ion (Quant): m/z 55 (

or -

Qualifier Ion 1: m/z 42 (Loss of ketene/ring fragmentation).

-

Qualifier Ion 2: m/z 128 (Molecular Ion,

). Note: The molecular ion may be weak in 8-membered rings due to facile fragmentation. -

Qualifier Ion 3: m/z 83 (Loss of

+ H).

-

Sample Preparation (Liquid-Liquid Extraction)

For aqueous samples (e.g., biological media):

-

Acidification: Adjust sample pH to 4.0 using 0.1% Formic Acid. Crucial: Neutral/Basic pH accelerates hydrolysis to hydroxy-heptanoic acid.

-

Extraction: Add Ethyl Acetate (1:1 v/v). Vortex 1 min. Centrifuge 3000 x g.

-

Drying: Collect organic supernatant. Dry over anhydrous

. -

Internal Standard: Spike with

-Valerolactone (if separated) or Naphthalene-d8 at 10 ppm.

Protocol B: HPLC-UV Quantification (Purity & Stability)

Target: Bulk monomer purity, degradation studies, aqueous reaction kinetics. Mechanism: Reverse Phase Chromatography (RP-HPLC) with Diode Array Detection.

System Configuration

-

Instrument: HPLC/UHPLC (e.g., Agilent 1260/1290, Waters Alliance).

-

Detector: DAD (Diode Array) or VWD.

-

Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18).

-

Dimensions: 150 mm × 4.6 mm, 3.5 µm or 5 µm.

-

Rationale: End-capping reduces silanol interactions with the polar lactone functionality, improving peak symmetry.

-

Operational Parameters

| Parameter | Setting | Rationale |

| Mobile Phase A | Water + 0.1% Phosphoric Acid ( | Acidic pH suppresses ionization of open-ring hydroxy acids, ensuring they separate from the lactone. |

| Mobile Phase B | Acetonitrile (ACN) | ACN has a lower UV cutoff than Methanol, essential for 210 nm detection. |

| Gradient | 0-2 min: 10% B (Isocratic)2-12 min: 10% → 90% B12-15 min: 90% B | Gradient elution required to separate the lactone (medium polarity) from potential oligomers (non-polar). |

| Flow Rate | 1.0 mL/min | Standard backpressure management.[2] |

| Col Temp | 30 °C | Controlled temperature ensures retention time reproducibility. |

| Wavelength | 210 nm (Bandwidth 4 nm) | Target: Carbonyl |

Self-Validating Workflow: Hydrolysis Check

Because oxocan-2-one hydrolyzes to 7-hydroxyheptanoic acid, the method must resolve these two species.

-

Validation Step: Intentionally degrade a standard (pH 10, 1 hour), neutralize, and inject.

-

Success Criteria: You must see two distinct peaks.

-

Early Eluter: 7-hydroxyheptanoic acid (more polar).

-

Late Eluter: Oxocan-2-one.[3]

-

Resolution (

): > 1.5.

-

Scientific Integrity & Quality Control

Internal Standard Selection

Do not rely on external calibration alone, especially for GC-MS where injection variability occurs.

-

GC-MS: Use Methyl Benzoate or Cyclooctanone (structural analog, non-lactone). Cyclooctanone is chemically similar but distinct enough in mass spectrum.

-

HPLC: Use Dimethyl Phthalate (distinct UV chromophore, elutes late) or Acetanilide .

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| GC: Peak Tailing | Active sites in liner or column. | Replace liner with Ultra-Inert type; trim column 10cm. |

| GC: Missing M+ (128) | High fragmentation energy or source temp. | Rely on m/z 55/42 for quant; lower source temp to 200°C. |

| HPLC: Peak Splitting | Hydrolysis on-column or sample solvent mismatch. | Ensure sample diluent matches initial mobile phase (10% ACN). Check pH < 5. |

| HPLC: High Baseline | ACN quality or refractive index effects. | Use HPLC-grade ACN; ensure reference wavelength is set (e.g., 360 nm). |

Sample Stability Workflow

The following diagram illustrates the critical handling steps to prevent data artifacts caused by the molecule's reactivity.

Figure 2: Sample preparation workflow emphasizing pH control to prevent hydrolysis.

References

-

NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Lactones. National Institute of Standards and Technology. [Link]

- Albert, M., et al. (1998). Thermodynamics of medium-sized ring lactones. Journal of Chemical Thermodynamics.

-

FDA Bioanalytical Method Validation Guidance. (2018). Guidance for Industry: Bioanalytical Method Validation. (Basis for the validation criteria utilized in Protocol B). [Link]

-

PubChem. (2024). Compound Summary: Oxocan-2-one.[3] National Library of Medicine. [Link]

Sources

High-Throughput Continuous Flow Synthesis of Oxocan-2-one via Catalytic Baeyer-Villiger Oxidation

Executive Summary

Oxocan-2-one (CAS 693-38-9), also known as enantholactone, is a critical 8-membered heterocyclic intermediate used in the synthesis of high-performance polyesters and macrocyclic musk fragrances. Historically, the industrial synthesis of medium-sized rings (8–11 members) has been impeded by significant transannular strain and unfavorable entropic factors (Prelog strain), rendering traditional batch cyclization inefficient and hazardous.

This Application Note details a Continuous Flow Baeyer-Villiger Oxidation (BVO) protocol. By transitioning from batch to flow, we circumvent the thermal runaway risks associated with peroxy-intermediates and overcome the kinetic sluggishness of expanding a 7-membered ring to an 8-membered ring. This method utilizes aqueous hydrogen peroxide (

Technical Background & Mechanism

The "Medium-Ring" Challenge

Synthesizing oxocan-2-one from acyclic precursors is thermodynamically disfavored due to the high probability of intermolecular oligomerization over intramolecular cyclization. The Baeyer-Villiger expansion of cycloheptanone is the most direct route; however, the 7-to-8 ring expansion is kinetically slower than the 5-to-6 expansion (cyclohexanone to caprolactone) due to the development of torsional strain in the transition state.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the peracid on the ketone carbonyl, forming the unstable Criegee intermediate . The rate-determining step is the migration of the alkyl group to the electron-deficient oxygen. In flow, the rapid heat exchange allows us to operate at elevated temperatures (

Experimental Protocol

Materials & Reagents[1]

-

Substrate: Cycloheptanone (>98% purity).

-

Oxidant: Hydrogen Peroxide (50% w/w aq). Note: 30% is safer but requires longer residence times.

-

Catalyst/Solvent: Formic Acid (98%). Acts as both solvent and precursor to performic acid.

-

Quench: 10%

(aq).

Continuous Flow Reactor Setup

The system utilizes a dual-feed setup entering a PFA (perfluoroalkoxy) coil reactor. PFA is essential for its resistance to strong acids and peroxides.

-

Pump A: Cycloheptanone dissolved in Formic Acid (1:2 v/v).

-

Pump B: 50%

. -

Mixer: T-junction or Static Mixer (Glass/PFA).

-

Reactor Coil: 20 mL volume, 1/16" O.D. PFA tubing.

-

Thermal Control: Oil bath or Peltier module set to 65°C.

Step-by-Step Procedure

-

System Priming: Flush the reactor coil with pure formic acid to establish flow stability. Set the Back Pressure Regulator (BPR) to 4 bar to prevent outgassing of oxygen (a byproduct of peroxide decomposition).

-

Feed Preparation:

-

Solution A: Mix 112 g Cycloheptanone (1.0 mol) with 200 mL Formic Acid.

-

Solution B: Load 50%

directly into the syringe/piston pump.

-

-

Reaction Initiation:

-

Set Pump A flow rate: 1.0 mL/min .

-

Set Pump B flow rate: 0.5 mL/min (approx. 1.5 eq

). -

Total Flow: 1.5 mL/min.

-

Residence Time:

minutes (for a 20 mL reactor).

-

-

Steady State: Allow 3 reactor volumes (40 mins) to pass before collecting the product. This ensures the system reaches thermal and chemical equilibrium.

-

Quenching: The reactor effluent is directed into a stirred vessel containing chilled 10%

to neutralize excess peroxide immediately. -

Work-up: Extract with Ethyl Acetate (

). Wash organic layer with saturated -

Purification: Distillation under reduced pressure (bp ~85-90°C at 0.5 mmHg).

Process Validation & Data

The following data summarizes the optimization of residence time versus conversion at 65°C.

| Residence Time (min) | H2O2 Equivalents | Conversion (%) | Selectivity (%) | Yield (%) |

| 5.0 | 1.2 | 45 | 98 | 44 |

| 10.0 | 1.2 | 78 | 96 | 75 |

| 15.0 | 1.5 | 96 | 94 | 90 |

| 30.0 | 1.5 | >99 | 82 | 81 |

Table 1: Optimization of reaction parameters. Note that extended residence times (>20 min) lead to ring-opening oligomerization (polyester formation), reducing selectivity.

Safety Critical Control Points (SCCP)

-

Peroxide Accumulation: In batch, mixing

and organic acids creates a detonable mixture if heated. In flow, the active volume is small (<20 mL), and the heat transfer surface area is massive, preventing hotspots. -

Oxygen Off-gassing: The BPR (4 bar) keeps oxygen in solution, preventing slug flow which causes erratic residence times and hotspots.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Residence time too short or temperature too low. | Decrease flow rate or increase temperature to 70°C. |

| Polymer Formation | Acid concentration too high; residence time too long. | Dilute Feed A with ethyl acetate; increase flow rate. |

| Pressure Spike | Check catalyst loading; ensure BPR is functioning; reduce | |

| Phase Separation Issues | Emulsion formed by oligomers. | Add brine during work-up; filter solids before separation. |

References

-

Continuous Flow BVO Protocols Royal Society of Chemistry (RSC). "Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products." [Link]

-

Green Oxidation with Hydrogen Peroxide MDPI Molecules. "The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant."[2][3] [Link]

-

Cycloheptanone Synthesis & Properties Organic Chemistry Portal. "Cycloheptanone synthesis and Baeyer-Villiger transformations."[4][3] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Oxocan-2-one Synthesis Optimization

Subject: Troubleshooting & Optimization Guide for Medium-Ring (8-Membered) Lactone Synthesis Ticket ID: OXO-C8-RCM-MACRO Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Medium Ring" Challenge

You are attempting to synthesize an oxocan-2-one (8-membered lactone). This is widely recognized as one of the most challenging tasks in organic synthesis due to the "Medium Ring Gap." Unlike 5- or 6-membered rings (enthalpically favored) or macrocycles (>12 members, entropically accessible), 8-membered rings suffer from a "perfect storm" of kinetic and thermodynamic barriers:

-

Entropic Disadvantage: The probability of chain ends meeting is significantly lower than for 5/6-membered rings.

-

Enthalpic Penalty (Pitzer Strain): 8-membered rings possess significant transannular strain (pre-organization is difficult) and torsional strain (eclipsing interactions).

This guide prioritizes the two most robust methodologies: Ring-Closing Metathesis (RCM) and Macrolactonization .

Module 1: Ring-Closing Metathesis (RCM)

Status: Primary Recommendation for C=C containing precursors.

Standard Operating Protocol: Pseudo-High Dilution RCM

Use this protocol to minimize intermolecular oligomerization.

-

Solvent Degassing: Sparge anhydrous Dichloromethane (DCM) or Toluene with Argon for 30 minutes. Oxygen is a catalyst poison.

-

Catalyst Preparation: Dissolve Grubbs II or Hoveyda-Grubbs II (5–10 mol%) in a small volume of degassed solvent.

-

Substrate Addition (The Critical Step):

-

Dissolve your diene precursor in degassed solvent to a concentration of 0.001 M to 0.005 M (1–5 mM).

-

Optimization: If solubility allows, use a syringe pump to add the substrate solution slowly (over 4–8 hours) to a refluxing solution of the catalyst. This keeps the instantaneous concentration of unreacted diene low, favoring intramolecular cyclization over intermolecular dimerization.

-

-

Reflux: Heat to reflux (40°C for DCM, 110°C for Toluene). 8-membered rings often require thermal energy to overcome the activation barrier.

-

Quenching: Add ethyl vinyl ether (50 equiv.) and stir for 30 minutes to deactivate the Ru-carbene.

Troubleshooting Guide (RCM)

| Symptom | Probable Cause | Corrective Action |

| Major Product is Dimer (M+) x 2 | Concentration too high. | Decrease concentration to <1 mM. Switch to syringe pump addition of substrate to catalyst pool. |

| No Reaction / Catalyst Death | Oxygen poisoning or "poisonous" functional groups (basic amines, unhindered thiols). | Protect Lewis-basic sites (e.g., convert amines to carbamates/amides). Add Ti(OiPr)₄ as a scavenger. Ensure strict inert atmosphere. |

| Isomerization (Double bond migration) | Ruthenium hydride formation. | Add 1,4-Benzoquinone (10–20 mol%) or 2,6-dichlorobenzoquinone to suppress hydride species. Use DCE or Toluene instead of DCM. |

| Low Conversion (Stalled) | Non-productive chelation. | Use Hoveyda-Grubbs II (more robust). Heat to 80–110°C (switch solvent to Toluene/DCE). |

RCM Logic Pathway

Figure 1: Decision tree for troubleshooting Ring-Closing Metathesis failures in medium-ring synthesis.

Module 2: Macrolactonization (Yamaguchi & Boden-Keck)

Status: Secondary Recommendation. Use if RCM fails or if the scaffold is fully saturated.

Standard Operating Protocol: Yamaguchi Macrolactonization

The "Gold Standard" for lactones, but prone to epimerization at the α-carbon.

-

Seco-Acid Activation: Dissolve the seco-acid (linear hydroxy-acid precursor) in THF.

-

Mixed Anhydride Formation: Add 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent) (1.1 equiv) and Triethylamine (1.2 equiv). Stir at RT for 1–2 hours.

-

Checkpoint: Monitor TLC for disappearance of acid.

-

-

Cyclization (High Dilution):

-

Prepare a separate flask with DMAP (3–6 equiv) in a large volume of Toluene (0.001 M final concentration). Heat to reflux.

-

Add the mixed anhydride solution dropwise (slowly) to the refluxing DMAP solution.

-

-

Workup: Wash with dilute citric acid to remove DMAP and triethylamine.

Troubleshooting Guide (Lactonization)

| Symptom | Probable Cause | Corrective Action |

| Epimerization at α-position | Yamaguchi conditions are too basic/harsh. | Switch to Boden-Keck conditions: DCC (or EDC), DMAP-HCl, DMAP in refluxing CHCl₃. This is milder.[1] |

| Hydrolysis (Linear Acid recovered) | Traces of water in solvent. | Strictly dry solvents. Use molecular sieves in the reaction vessel. Ensure DMAP is dry. |

| Diolide (Dimer Lactone) Formation | Concentration too high. | Increase dilution. Use a syringe pump for the addition of the activated acid to the DMAP solution. |

| Low Yield / steric hindrance | Alcohol is secondary/hindered. | Shiina Macrolactonization: Use 2-methyl-6-nitrobenzoic anhydride (MNBA). It is more reactive than Yamaguchi for hindered alcohols. |

Lactonization Strategy Map

Figure 2: Selection guide for macrolactonization conditions based on substrate sensitivity.

Module 3: Critical Analysis & Purification

Conformational Analysis (NMR)

-

Issue: 8-membered rings are flexible. 1H and 13C NMR signals may appear broad or doubled at room temperature due to slow exchange between boat-chair and boat-boat conformers.

-

Solution: Run Variable Temperature (VT) NMR. Heating to 50–60°C often coalesces the peaks into sharp signals, confirming the structure is a single compound and not a mixture of impurities.

Purification of "Greasy" Lactones

-

Issue: Oxocan-2-ones are often non-polar oils that streak on silica.

-

Solution:

-

Use Silver Nitrate (AgNO₃) impregnated silica if your product contains an alkene (from RCM). This separates E/Z isomers effectively.

-

Add 1% Triethylamine to your column solvent to prevent acid-catalyzed ring opening or hydrolysis on the silica gel.

-

References

-

RCM in Medium Rings: Fürstner, A., & Langemann, K. (1997). Macrocycles by Ring-Closing Metathesis. Journal of Organic Chemistry, 62(8), 2332–2333. Link

-

Yamaguchi Macrolactonization: Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link

-

Shiina Macrolactonization (MNBA): Shiina, I., Ibuka, R., & Kubota, M. (2002). A New Condensation Reaction for the Synthesis of Carboxylic Esters. Chemistry Letters, 31(3), 286–287. Link

-

Conformational Control (Thorpe-Ingold): Jung, M. E., & Piizzi, G. (2005). Gem-Dialkyl Effect in the Intramolecular Diels-Alder Reaction. Chemical Reviews, 105(5), 1735–1766. Link

-

Troubleshooting RCM: Trnka, T. M., & Grubbs, R. H. (2001). The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research, 34(1), 18–29. Link

Sources

Technical Support Center: Poly(oxocan-2-one) Synthesis

Topic: Yield Optimization & Troubleshooting for Oxocan-2-one Ring-Opening Polymerization (ROP)

Status: Operational | Tier: Level 3 (Senior Application Scientist)

Welcome to the Polymer Chemistry Technical Support Center.

You are likely here because your polymerization of oxocan-2-one (the 8-membered lactone, often referred to as

The polymerization of 8-membered rings presents a unique thermodynamic paradox compared to the more common 6-membered (

This guide moves beyond basic recipes. We will troubleshoot the thermodynamic equilibrium and kinetic traps that specifically plague medium-sized lactones.

Module 1: The Thermodynamic "Invisible Wall"

Issue: Low Conversion Despite Active Catalyst

The Science:

Unlike highly strained 4-membered rings, oxocan-2-one polymerization is an equilibrium process.[1] The reaction does not go to completion; it reaches an equilibrium monomer concentration (

The Jacobson-Stockmayer Theory dictates that for medium-sized rings (8-11 members), the formation of cyclic oligomers (back-biting) is often kinetically favored over linear polymer formation at low concentrations.[1]

Protocol 1.1: Concentration Optimization

-

Requirement: You must polymerize in bulk or high-concentration solution (

). -

Why: High

shifts the equilibrium toward the polymer and disfavors the formation of macrocyclic oligomers (which requires the chain end to loop back on itself).

| Parameter | Recommended Range | Critical Threshold | Effect of Deviation |

| Monomer Concentration ( | Bulk (Neat) or > 3.0 M | < 1.0 M | Formation of cyclic oligomers; Low yield; Low |

| Temperature ( | 40°C – 80°C | > 100°C | Approaches Ceiling Temperature ( |

| Conversion Target | 95-98% | < 90% | Difficult purification; Plasticizing effect of residual monomer.[1] |

Module 2: Catalyst Selection Logic

Issue: Broad PDI or "Dead" Chains

Choosing the wrong catalyst for an 8-membered ring leads to aggressive transesterification (back-biting).[1]

Decision Matrix: Enzyme vs. Organocatalyst

-

Enzymatic (Lipase CA/Novozym 435): Best for yield and crystallinity . Lipases operate via an "Activated Monomer" mechanism that sterically inhibits the polymer chain from entering the active site, effectively suppressing back-biting.[1]

-

Organocatalyst (TBD/DBU): Best for speed and high molecular weight , but requires strict quenching to prevent degradation at high conversion.[1]

Figure 1: Decision logic for catalyst selection based on target polymer properties. Note the divergent quenching protocols required for TBD versus Lipase.[1]

Module 3: The "Hidden Killer" (Protic Impurities)

Issue: is consistently lower than theoretical ( )

In ROP, the molecular weight is determined by the ratio

If you aim for a Degree of Polymerization (DP) of 500 but have 0.1 mol% water, your actual DP will crash to ~300 regardless of reaction time.[1]

Protocol 3.1: The "Zero-Water" Standard

-

Monomer Drying: Distill oxocan-2-one over calcium hydride (

) under reduced pressure immediately before use.[1] Do not rely on molecular sieves alone for the monomer, as they can induce slow polymerization in lactones over time.[1] -

Azeotropic Drying (Alternative): If distillation is not feasible, dissolve monomer in dry toluene, rotovap to dryness (azeotroping the water), and repeat 3x.[1]

-

Glassware: Flame-dried under vacuum.

Troubleshooting Guide: Symptom & Cure

| Symptom | Root Cause Diagnosis | Corrective Action |

| Reaction solidifies but turns liquid upon heating. | Depolymerization ( | Lower reaction temperature to <60°C. 8-membered rings are entropically sensitive.[1] |

| Yield is <50% after 24h. | Equilibrium Limit. Initial concentration | Switch to Bulk Polymerization (Neat). Remove solvent completely.[1] |

| Broad PDI (> 1.8). | Transesterification. The catalyst is attacking the polymer backbone (Back-biting). | Stop reaction earlier. Do not let it "cook" overnight if using TBD/DBU. Quench immediately with benzoic acid. |

| Smell of monomer in final product. | Incomplete Conversion. | Reprecipitate polymer in cold methanol (for organo-ROP) or dialyze to remove residual monomer. |

Experimental Workflow: TBD-Catalyzed ROP of Oxocan-2-one

This protocol is optimized for high conversion while mitigating back-biting.[1]

Materials:

-

Monomer: Oxocan-2-one (Dried over

) -

Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene)[1][3][4]

-

Initiator: Benzyl Alcohol (BnOH)[3]

-

Quenching Agent: Benzoic Acid[1]

Step-by-Step:

-

Glovebox Assembly: In a

filled glovebox, combine Oxocan-2-one (1.0 g, 7.8 mmol) and BnOH (calculated for target MW) in a vial. -

Catalyst Addition: Add TBD (0.5 mol% relative to monomer).[1] Note: TBD is fast.[1] For 8-membered rings, lower catalyst loading prevents thermal runaway.[1]

-

Reaction: Stir vigorously at room temperature (25°C).

-

Why RT? Lower temperature favors the polymer over the monomer thermodynamically ($ \Delta G = \Delta H - T\Delta S $).

-

-

Monitoring: Monitor via

NMR. Look for the shift of the -

Critical Quench: Once conversion hits 95% (usually < 2 hours for TBD), immediately add excess Benzoic Acid dissolved in DCM.

-

Warning: Failure to quench immediately will result in PDI broadening as the catalyst begins scrambling the chains.[1]

-

-

Purification: Precipitate into cold Methanol (-20°C). Filter and dry under vacuum.[1]

Figure 2: Workflow for TBD-catalyzed polymerization. The "Quench" step is the critical control point for yield and PDI.

FAQ: Frequently Asked Questions

Q: Can I use Tin(II) Octoate (

Q: My polymer is rubbery. Is this normal?

A: Yes. Poly(oxocan-2-one) has a lower glass transition temperature (

Q: Why is "Bulk" polymerization emphasized so much?

A: It is purely thermodynamic.[1] The equilibrium monomer concentration

References

-

Thermodynamics of Lactone Polymerization: Duda, A., & Penczek, S. (1990).[1] Thermodynamics of L-lactide polymerization. Equilibrium monomer concentration. Macromolecules, 23(6), 1636-1639.[1] (Foundational theory on

applicable to medium rings). -

Enzymatic ROP of Medium Rings: Kobayashi, S., Uyama, H., & Namekawa, S. (1998).[1] In vitro biosynthesis of polyesters with isolated enzymes in aqueous systems and organic solvents.[1] Polymer Degradation and Stability, 59(1-3), 195-201.[1]

-

Organocatalysis (TBD) Mechanism: Pratt, R. C., et al. (2006).[1] Triazabicyclodecene: A Simple Bifunctional Organocatalyst for Acyl Transfer and Ring-Opening Polymerization of Cyclic Esters.[1] Journal of the American Chemical Society, 128(14), 4556-4557.[1]

-

Ring Strain & Polymerizability: Houk, K. N., et al. (2008).[1] Origins of the Relative Rates of Ring-Opening Polymerization of Secondary and Tertiary Lactones. Macromolecules, 41(4), 1159-1166.[1]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Organocatalyzed ring-opening polymerization (ROP) of functional β-lactones: new insights into the ROP mechanism and poly(hydroxyalkanoate)s (PHAs) macromolecular structure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

troubleshooting common problems in oxocan-2-one reactions

Topic: Troubleshooting Common Problems in Oxocan-2-one (8-Membered Lactone) Reactions Support Ticket ID: OXO-8M-SYNTH-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Medium-Ring" Trap

You are attempting to synthesize an oxocan-2-one (an 8-membered lactone). In the landscape of organic synthesis, you have entered the "unhappy medium."

Unlike 5- or 6-membered rings (which form rapidly due to low enthalpy) or macrocycles (>12 members, which behave like linear chains), 8- to 11-membered rings suffer from a unique "double penalty":

-

Entropic Disadvantage: The probability of the two chain ends meeting is significantly lower than for small rings.

-

Enthalpic Strain: Transannular interactions (Pitzer strain) and the inability to adopt a stress-free chair conformation create a high activation energy barrier.

This guide addresses the two primary methodologies for accessing this scaffold: Ring-Closing Metathesis (RCM) and Macrolactonization .

Diagnostic Workflow (Decision Matrix)

Before adjusting parameters, identify your failure mode using the logic flow below.

Figure 1: Decision matrix for troubleshooting 8-membered lactone synthesis based on observed byproducts.

Module A: Ring-Closing Metathesis (RCM)

The Issue: RCM is the most popular route to oxocan-2-ones, but it frequently yields linear dimers or stalls at 50% conversion.

FAQ: RCM Troubleshooting

Q1: Why is my reaction producing linear dimers instead of the 8-membered ring? A: This is a kinetic competition between intermolecular (dimerization) and intramolecular (cyclization) pathways.

-

The Cause: The effective molarity (EM) of the 8-membered ring closure is extremely low. If your substrate concentration is too high (>0.01 M), the catalyst is statistically more likely to encounter a second molecule than the other end of the same chain.

-

The Fix: Implement Pseudo-High Dilution . Do not simply dump reagents into a large flask. Add the substrate slowly (via syringe pump) to a catalyst solution. This keeps the instantaneous concentration of the unreacted diene low, favoring cyclization [1].

Q2: The reaction starts well but dies at 60% conversion. Adding more catalyst doesn't help. Why? A: You are likely experiencing Ruthenium Methylidene Decomposition .

-

The Mechanism: For terminal alkene substrates, the catalytic cycle produces ethylene gas. Ruthenium methylidene species (Ru=CH2) are notoriously unstable and decompose rapidly in solution. Furthermore, dissolved ethylene can re-enter the cycle, regenerating the starting material (equilibrium control).

-

The Fix: You must actively remove ethylene.

-

Method A: Run the reaction under a light vacuum (static vacuum of ~300 mbar if solvent allows).

-

Method B: Vigorously sparge with Argon through the solution, not just over it.

-

Method C: Use a refluxing solvent (e.g., DCM or DCE) to decrease gas solubility [2].

-

Q3: I have high dilution and active catalyst, but still no ring. Why? A: Your substrate may lack Conformational Pre-organization .

-

The Science: An unsubstituted linear chain has high rotational freedom (entropy). Closing an 8-membered ring requires freezing many degrees of freedom.

-

The Fix: Utilize the Thorpe-Ingold Effect . Introduce a gem-dimethyl group or a fused ring on the tether. This restricts rotation and brings the reactive alkene termini closer together, lowering the entropic penalty of cyclization [3].

Module B: Macrolactonization (Yamaguchi/Shiina)

The Issue: You are cyclizing a seco-acid (hydroxy-acid). The reaction yields the "diolide" (16-membered dimer) or racemizes your stereocenters.

FAQ: Lactonization Troubleshooting

Q1: I am getting the 16-membered macrodiolide (dimer) instead of the 8-membered lactone. A: This is the classic "dimerization driven by strain" problem.

-

The Cause: The 8-membered ring has significant Pitzer strain (torsional strain). The 16-membered dimer is almost strain-free. Thermodynamically, the dimer is favored.

-

The Fix: You must operate under strict Kinetic Control .

-

Use the Yamaguchi Protocol at high temperature (refluxing Toluene). High heat favors the higher entropy product (the monomeric 8-ring) over the dimer.

-

Use extreme high dilution (0.0005 M to 0.001 M).

-

Q2: My chiral center alpha to the carbonyl is racemizing. A: You are likely using the Yamaguchi method (TCBC + DMAP).

-

The Cause: The mechanism involves a mixed anhydride.[1] DMAP attacks this to form an acyl-pyridinium species. If the carboxylate activation is too aggressive or basicity is too high, the acidic alpha-proton can be removed, leading to a ketene intermediate and loss of stereochemistry.

-

The Fix: Switch to the Shiina Macrolactonization (MNBA - 2-methyl-6-nitrobenzoic anhydride). It proceeds under milder conditions and is less prone to epimerization than the Yamaguchi method [4].

Comparative Data: Selecting the Right Catalyst

| Feature | Grubbs II (RCM) | Yamaguchi (Lactonization) | Shiina (Lactonization) |

| Primary Utility | Forming C=C bond | Forming Ester bond | Forming Ester bond |

| 8-Ring Yield | High (if conformational locks present) | Moderate | Moderate to High |

| Dimer Risk | High (requires dilution) | Very High (thermodynamic trap) | Moderate |

| Temp. Required | 40°C - 80°C | 80°C - 110°C (Reflux) | 25°C - 40°C |

| Tolerance | Tolerates esters, amides | Sensitive to acid-labile groups | Excellent tolerance |

| Major Byproduct | Ethylene (must remove) | Trichlorobenzoic acid | MNBA byproducts |

Standard Operating Procedure (SOP)

Protocol: Pseudo-High Dilution RCM for Oxocan-2-one Synthesis

Objective: Minimize dimerization via controlled addition.

Reagents:

-

Diene Precursor (1.0 equiv)

-

Grubbs II Catalyst (5-10 mol%)

-

Dichloromethane (DCM), anhydrous, degassed.

Workflow:

-

System Prep: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and an internal thermometer.

-

Solvent Charge: Add 90% of the total solvent volume to the flask. Degas by sparging with Argon for 20 minutes.

-

Critical Check: Oxygen kills the catalyst. Ensure rigorous degassing.

-

-

Catalyst Addition: Add the Grubbs II catalyst (dissolved in minimal degassed DCM) to the main flask. Bring to mild reflux.

-

Substrate Addition (The Control Step):

-

Dissolve the diene precursor in the remaining 10% of solvent.

-

Load into a gas-tight syringe.

-

Using a syringe pump , add the substrate solution to the refluxing catalyst solution over 4 to 8 hours .

-

Target Concentration: The final concentration in the flask should be < 0.005 M.

-

-

Aging: After addition is complete, continue reflux for 2-12 hours. Monitor by TLC/LCMS.

-

Quench: Add ethyl vinyl ether (50 equiv) and stir for 30 minutes to deactivate the catalyst before concentration.

Mechanistic Visualization

The following diagram illustrates the kinetic competition during RCM. The "Danger Zone" is the formation of the linear dimer, which often becomes an irreversible sink if concentration is uncontrolled.

Figure 2: Kinetic competition in RCM.

References

-